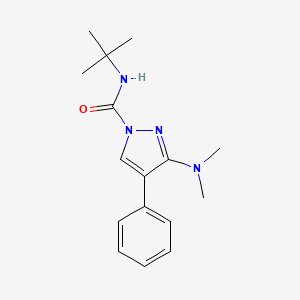

N-(tert-butyl)-3-(dimethylamino)-4-phenyl-1H-pyrazole-1-carboxamide

Description

N-(tert-butyl)-3-(dimethylamino)-4-phenyl-1H-pyrazole-1-carboxamide is a pyrazole-derived carboxamide compound characterized by a tert-butyl group, a dimethylamino substituent, and a phenyl ring on the pyrazole core.

Properties

IUPAC Name |

N-tert-butyl-3-(dimethylamino)-4-phenylpyrazole-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O/c1-16(2,3)17-15(21)20-11-13(14(18-20)19(4)5)12-9-7-6-8-10-12/h6-11H,1-5H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKBKBRQAWZTYEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1C=C(C(=N1)N(C)C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-butyl)-3-(dimethylamino)-4-phenyl-1H-pyrazole-1-carboxamide typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of hydrazine with a β-diketone to form the pyrazole ring, followed by subsequent functionalization to introduce the tert-butyl, dimethylamino, and phenyl groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(tert-butyl)-3-(dimethylamino)-4-phenyl-1H-pyrazole-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The phenyl ring can be oxidized to form phenolic derivatives.

Reduction: The compound can be reduced to remove oxygen-containing functional groups.

Substitution: The pyrazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophiles like amines and alkyl halides are employed, often under basic or acidic conditions.

Major Products Formed:

Oxidation: Phenolic derivatives, quinones.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted pyrazoles with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: N-(tert-butyl)-3-(dimethylamino)-4-phenyl-1H-pyrazole-1-carboxamide has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine: The compound has been investigated for its therapeutic properties, including anti-inflammatory, analgesic, and antipyretic effects. Its potential use in treating various medical conditions is an area of ongoing research.

Industry: In the industrial sector, this compound may be used in the production of agrochemicals, dyes, and other chemical products. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which N-(tert-butyl)-3-(dimethylamino)-4-phenyl-1H-pyrazole-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, the following structurally or functionally related compounds can be inferred from the materials:

Tert-butyl Carbamate Derivatives ()

- Example : Tert-butyl N-(tert-butoxycarbonyl)-N-{2-hydroxy-4-[(3-{1H-pyrrolo[2,3-b]pyridin-3-yl}phenyl)carbamoyl]phenyl} carbamate (Compound 12).

- Comparison: Structural Similarity: Both compounds feature tert-butyl carbamate groups, which enhance stability and modulate solubility. Functional Difference: Compound 12 includes a pyrrolopyridine moiety, which likely confers distinct electronic and steric properties compared to the dimethylamino-phenyl-pyrazole system in the target compound. Synthetic Pathway: Similar Boc-protection strategies (e.g., using di-tert-butyl dicarbonate) are employed, as shown in .

Fluorinated Sulfonamides ()

- Examples : Perfluorinated sulfonamides such as [68555-78-2] and [50598-28-2].

- Comparison: Structural Contrast: These sulfonamides lack the pyrazole core but share dimethylamino-propyl substituents. Their perfluorinated chains confer extreme hydrophobicity and chemical resistance, unlike the phenyl-tert-butyl system in the target compound. Applications: Fluorinated sulfonamides are often used as surfactants or industrial coatings, whereas pyrazole carboxamides are more commonly explored in medicinal chemistry .

Spirocyclic Diazaspiro Compounds ()

- Example : The spirocyclic carboxamide in Reference Example 105.

- Comparison :

- Complexity : The spirocyclic framework introduces conformational rigidity, which is absent in the planar pyrazole system of the target compound.

- Functional Groups : Both compounds include carboxamide linkages, but the fluorinated aryl and pyrimidine groups in suggest distinct electronic and binding properties .

Research Findings and Limitations

- Synthetic Challenges : The tert-butyl group in the target compound may hinder reactivity during coupling steps, a common issue with bulky substituents (analogous to Boc-protection challenges in ).

- Gaps in Evidence : The provided materials lack explicit data on the target compound’s physicochemical properties (e.g., logP, solubility) or bioactivity, necessitating further experimental validation.

Biological Activity

N-(tert-butyl)-3-(dimethylamino)-4-phenyl-1H-pyrazole-1-carboxamide (commonly referred to as compound 1) is a pyrazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the synthesis, biological properties, and therapeutic implications of this compound, supported by relevant data tables and case studies.

Synthesis and Structural Characteristics

The synthesis of compound 1 typically involves the reaction of tert-butyl isocyanate with 3-(dimethylamino)-4-phenyl-1H-pyrazole-1-carboxylic acid derivatives. The resulting structure features a tert-butyl group and a dimethylamino moiety, contributing to its lipophilicity and potential bioactivity.

Molecular Structure:

- Molecular Formula: CHNO

- Molecular Weight: 264.34 g/mol

- CAS Number: Not available in the current literature.

Antimicrobial Properties

Recent studies have explored the antimicrobial efficacy of compound 1 against various pathogens, including Mycobacterium tuberculosis. A high-throughput screening identified several pyrazole derivatives with promising activity against this bacterium. Specifically, structural modifications in similar compounds have shown varying degrees of effectiveness, suggesting that compound 1 may also exhibit significant antibacterial properties.

| Compound | MIC (µM) | Target Pathogen |

|---|---|---|

| Compound 1 | TBD | Mycobacterium tuberculosis |

| Analog A | 21 | Mycobacterium tuberculosis |

| Analog B | 5.9 | Mycobacterium tuberculosis |

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compound 1's structural attributes may confer similar properties, particularly through inhibition of cyclooxygenase (COX) enzymes. Research indicates that related compounds exhibit IC values comparable to established anti-inflammatory drugs.

| Compound | IC (µg/mL) | COX Inhibition |

|---|---|---|

| Compound 1 | TBD | COX-2 |

| Celecoxib | 54.65 | COX-2 |

The mechanism by which compound 1 exerts its biological effects may involve interaction with specific protein targets or pathways relevant to inflammation and microbial resistance. For instance, analogs with similar structures have been shown to inhibit MmpL3, a critical protein in the cell wall biosynthesis of Mycobacterium species, suggesting a possible pathway for compound 1 as well.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating the efficacy of various pyrazole derivatives against resistant strains of Mycobacterium tuberculosis, compound 1 was tested alongside structurally related compounds. The results indicated that while some analogs showed significant activity (e.g., MIC values below 10 µM), compound 1's activity remained to be fully characterized but suggested potential for further development.

Case Study 2: Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory effects of pyrazole derivatives in a murine model of inflammation. Compounds were administered orally, and their effects on edema were measured. Preliminary results indicated that compounds with similar structural motifs to compound 1 exhibited significant reduction in edema compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.